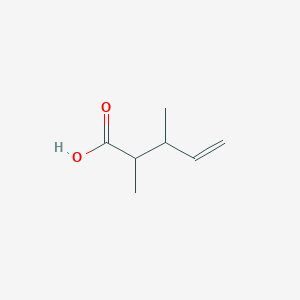

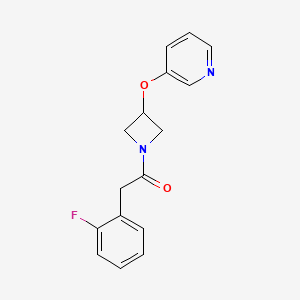

![molecular formula C15H13F3N4O6S B2609653 2-nitro-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide CAS No. 524041-74-5](/img/structure/B2609653.png)

2-nitro-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-nitro-4-(trifluoromethyl)aniline” is a compound that has the molecular formula C7H5F3N2O2 . It’s also known by other names such as “p-Toluidine, α,α,α-trifluoro-2-nitro-”, “4-Amino-3-nitrobenzotrifluoride”, “4-Trifluoromethyl 2-nitroaniline”, “α,α,α-Trifluoro-2-nitro-p-toluidine”, and "Benzenamine, 2-nitro-4- (trifluoromethyl)-" .

Molecular Structure Analysis

The molecular structure of “2-nitro-4-(trifluoromethyl)aniline” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-nitro-4-(trifluoromethyl)aniline” include a molecular weight of 206.12 . It forms crystals and has a melting point of 105-106 °C (lit.) .

Applications De Recherche Scientifique

Chemical Transformations and Synthesis

Polymer-supported benzenesulfonamides, derived from immobilized primary amines and nitrobenzenesulfonyl chloride, serve as intermediates in chemical transformations leading to diverse privileged scaffolds. Their utility in solid-phase synthesis demonstrates the compound's role in facilitating various chemical reactions, including rearrangements to yield a variety of chemical structures (Fülöpová & Soural, 2015).

Advancements in Organic Chemistry

The base-catalyzed tandem carbon-carbon followed by nitrogen-nitrogen bond formations have been employed to convert N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides to 2H-indazoles 1-oxides under mild conditions. This method showcases the compound's versatility in organic synthesis, leading to efficient pathways for creating indazoles and potentially other nitrogen-containing heterocycles (Bouillon et al., 2008).

Environmental and Biochemical Transformations

In environmental contexts, Nitrosomonas europaea has been shown to transform aromatic compounds, including derivatives of benzenesulfonamide, to more oxidized products. These transformations underscore the compound's reactivity and potential for bioremediation or as substrates in biochemical studies (Keener & Arp, 1994).

Innovative Molecular Devices

The nitroamine redox center, closely related to the structure of the discussed compound, has been utilized in molecular electronic devices. These applications demonstrate the compound's potential in developing new technologies with unique electronic properties, such as negative differential resistance and significant on-off ratios (Chen et al., 1999).

Safety and Hazards

Propriétés

IUPAC Name |

2-nitro-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N4O6S/c16-15(17,18)10-5-6-11(13(9-10)22(25)26)19-7-8-20-29(27,28)14-4-2-1-3-12(14)21(23)24/h1-6,9,19-20H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNAZCYDPPQVSGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-nitro-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2609573.png)

![ethyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2609578.png)

![2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2609579.png)

![1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2609581.png)

![2-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2609582.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(2-{[4-(dimethylamino)phenyl]amino}-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2609588.png)

![3-(4-bromophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2609589.png)

![tert-butyl N-[(3-hydroxythiolan-3-yl)methyl]carbamate](/img/structure/B2609593.png)